AChE/BChE-IN-1 is a highly potent, brain-penetrant dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) engineered by hybridizing the scaffolds of huprine Y and capsaicin [1]. For procurement professionals and neuropharmacology researchers, this compound provides single-digit nanomolar inhibitory potency against both human cholinesterases alongside intrinsic antioxidant activity[1]. Its optimized pharmacokinetic profile, including a higher brain-to-plasma ratio compared to standard benchmarks like donepezil, makes it a critical tool compound for advanced in vivo models of Alzheimer's disease and neuroinflammation, where simultaneous modulation of cholinergic transmission and oxidative stress is required via a single agent [1].
Relying on traditional clinical benchmarks (e.g., donepezil, rivastigmine) or parent scaffolds (huprine Y, capsaicin) fails to replicate the multi-target stoichiometry achieved by AChE/BChE-IN-1 [1]. Generic AChE inhibitors typically lack potent BChE inhibition, which becomes a critical liability in late-stage neurodegeneration models where BChE upregulates and sustains cholinergic deficits [1]. Furthermore, co-administering a single-target cholinesterase inhibitor with a separate antioxidant introduces pharmacokinetic mismatches and confounding variables in blood-brain barrier penetrance [1]. AChE/BChE-IN-1 resolves this by embedding both activities into a single, highly processable molecule with validated in vivo CNS partitioning, ensuring reproducible, single-agent dosing in complex transgenic models [1].
AChE/BChE-IN-1 achieves single-digit nanomolar potency against both primary cholinesterases, overcoming the selectivity limitations of its parent scaffold, huprine Y [1]. While retaining equivalent potency against hAChE (IC50 = 1.06 nM), AChE/BChE-IN-1 exhibits an IC50 of 7.3 nM for hBChE[1]. This represents a 25-fold increase in hBChE inhibitory potency compared to huprine Y [1].
| Evidence Dimension | hBChE Inhibitory Potency (IC50) |
| Target Compound Data | 7.3 nM |
| Comparator Or Baseline | Huprine Y (parent scaffold) |
| Quantified Difference | 25-fold higher potency for hBChE |
| Conditions | In vitro human enzyme activity assay |
Allows researchers to effectively suppress both AChE and compensatory BChE at low nanomolar concentrations, which is critical for robust cholinergic modulation in advanced disease models.
A critical procurement metric for neuropharmacological tool compounds is the efficiency of central nervous system (CNS) delivery. In in vivo biodistribution studies using C57BL6 mice, AChE/BChE-IN-1 demonstrated a higher brain-to-plasma concentration ratio than the clinical standard donepezil[1]. This enhanced blood-brain barrier permeability directly translates to high in vivo efficacy at low systemic doses (e.g., 2 mg/kg i.p.) [1].
| Evidence Dimension | Brain/Plasma Partitioning Ratio |
| Target Compound Data | Higher brain/plasma ratio than donepezil |
| Comparator Or Baseline | Donepezil (clinical standard) |
| Quantified Difference | Statistically significant improvement in CNS partitioning |
| Conditions | In vivo biodistribution in C57BL6 mice |
Reduces the required systemic dosage, thereby minimizing peripheral off-target toxicity and improving the reproducibility of neurobehavioral assays.
Unlike standard cholinesterase inhibitors such as donepezil or rivastigmine, AChE/BChE-IN-1 possesses built-in reactive oxygen species (ROS) scavenging capabilities derived from its capsaicin-like moiety [1]. In standard assays, it successfully scavenges the DPPH free radical with an IC50 of 92.0 μM [1]. This dual-action profile reduces hippocampal oxidative stress markers in vivo without requiring the co-administration of secondary antioxidant agents[1].
| Evidence Dimension | DPPH Free Radical Scavenging (IC50) |
| Target Compound Data | 92.0 μM |
| Comparator Or Baseline | Standard ChE inhibitors (typically inactive in DPPH) |
| Quantified Difference | Confirmed intrinsic antioxidant activity |
| Conditions | In vitro DPPH radical scavenging assay |
Streamlines experimental design by eliminating the need for multi-drug cocktails when modeling neuroprotection and oxidative stress reduction.
To ensure that phenotypic outcomes in transgenic models are strictly driven by cholinesterase inhibition and antioxidant effects, AChE/BChE-IN-1 was screened against other Alzheimer's-related targets [1]. At a tested concentration of 1 μM, AChE/BChE-IN-1 is completely inactive against human Beta-secretase 1 (hBACE-1) [1].
| Evidence Dimension | hBACE-1 Inhibition |
| Target Compound Data | Not active at 1 μM |
| Comparator Or Baseline | Broad-spectrum experimental neurotherapeutics |
| Quantified Difference | >1000-fold selectivity window (ChE vs. BACE-1) |
| Conditions | In vitro hBACE-1 enzymatic assay at 1 μM |
Provides researchers with a clean pharmacological profile, ensuring that observed reductions in Aβ42/Aβ40 ratios are downstream of its primary mechanisms rather than direct secretase inhibition.
Due to its potent dual inhibition of hAChE and hBChE (IC50s of 1.06 nM and 7.3 nM, respectively) and a higher brain-to-plasma ratio compared to donepezil, AChE/BChE-IN-1 is a highly effective tool compound for chronic dosing in APP/PS1 transgenic mice[1]. It is particularly suited for studies evaluating the rescue of learning and memory impairments where compensatory BChE activity limits the efficacy of single-target inhibitors [1].
Because AChE/BChE-IN-1 inherently scavenges DPPH free radicals (IC50 = 92.0 μM), it replaces the need for complex, multi-drug cocktails in neuroprotection assays[1]. It is highly recommended for procurement in studies aiming to quantify the simultaneous reduction of hippocampal oxidative stress markers and neuroinflammation via a single, well-characterized molecule [1].
The compound's ability to increase the strength of basal synaptic transmission without directly affecting long-term potentiation (LTP) or directly inhibiting hBACE-1 makes it an excellent selective probe [1]. Researchers investigating the specific downstream effects of cholinergic enhancement on synaptic plasticity should prioritize this compound over crude mixtures or non-selective agents[1].